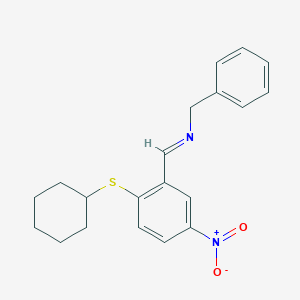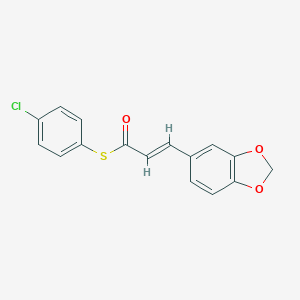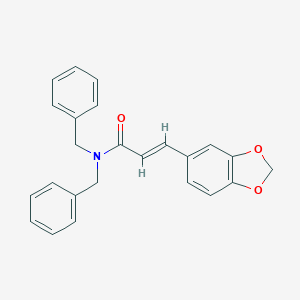
3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (hereafter referred to as “the compound”) is a synthetic compound with potential applications in scientific research. It is a derivative of pyrazole, a five-membered ring heterocyclic compound with a nitrogen atom at its center. Pyrazole derivatives are known to be versatile molecules, with a wide range of biological activities such as antimicrobial, anti-inflammatory, and antifungal properties. The compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been shown to have potential antimicrobial, anti-inflammatory, and antifungal properties. In addition, the compound has been studied for its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential uses in the treatment of Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins. Additionally, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of the compound are still being studied. However, it has been shown to have a variety of effects on cells and tissues. For example, the compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory and antifungal properties. It has also been studied for its ability to inhibit the activity of certain enzymes involved in cellular processes, such as cyclooxygenase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. First, it is relatively easy to synthesize and can be isolated and purified using column chromatography. Additionally, it has been shown to have a variety of effects on cells and tissues, making it a useful tool for studying biochemical and physiological processes. However, the compound also has some limitations. For example, its mechanism of action is not yet fully understood, and its effects on cells and tissues are still being studied.
Zukünftige Richtungen
The compound has a variety of potential applications in scientific research. One possible future direction is to further investigate its mechanism of action and its effects on cells and tissues. Additionally, further research could be conducted to explore the compound’s potential applications in the treatment of diseases such as Alzheimer’s and other neurological disorders. Additionally, further research could be conducted to investigate the compound’s potential as an antimicrobial, anti-inflammatory, and antifungal agent. Finally, further research could be conducted to explore the compound’s potential applications in the field of drug development.
Synthesemethoden
The compound can be synthesized via a simple two-step reaction. The first step involves the condensation of 4-bromobenzaldehyde and 4-isopropylbenzaldehyde to form the desired product. This reaction requires the use of a suitable base, such as pyridine, and a catalyst, such as a Lewis acid. The second step involves the addition of thiourea to the reaction mixture, followed by the addition of a reducing agent such as sodium borohydride. The reaction is then heated to complete the synthesis. The product can be isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3S/c1-12(2)13-3-5-15(6-4-13)18-11-17(22-23(18)19(21)24)14-7-9-16(20)10-8-14/h3-10,12,18H,11H2,1-2H3,(H2,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMVYNXENQRBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B371365.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)


![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)


![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B371381.png)